molecular formula C9H6BrFN2O2 B1428668 Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate CAS No. 1037841-25-0

Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate

Cat. No. B1428668
M. Wt: 273.06 g/mol
InChI Key: DPUNGDFMRGBMOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate” is a chemical compound with the CAS Number: 1037841-25-0 . It has a molecular weight of 273.06 . The IUPAC name for this compound is methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate .


Synthesis Analysis

The synthesis of “Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate” involves two stages . In the first stage, methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate and trimethoxonium tetrafluoroborate are combined in ethyl acetate at temperatures between 10 and 35℃ . In the second stage, sodium hydrogencarbonate is added in water and ethyl acetate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H6BrFN2O2/c1-15-9(14)7-4-3-12-13-6(4)2-5(11)8(7)10/h2-3H,1H3,(H,12,13) . This code provides a unique representation of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate” is a solid at room temperature . It should be stored in a dark place, sealed in dry, at room temperature . The compound has a high GI absorption, is BBB permeant, and is not a P-gp substrate . It has a Log Po/w (iLOGP) of 1.46 .

Scientific Research Applications

Ring Transformation and Derivative Synthesis

Research on indazoles, such as the study by Fujimura et al. (1984), demonstrates the potential for ring transformations in creating new derivatives. They explored the transformation of 3,4-dihydro-1-methyl-6-phenyl-1,4,5-benzotriazocin-2(1H)-ones into 1-(methylcarbamoyl)methyl-3-phenyl-1H-indazoles, revealing a method for synthesizing halogenated indazoles, which may be analogous to the synthesis and transformations of Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate (Fujimura, Nagano, Matsunaga, & Shindo, 1984).

N-Heterocyclic Carbenes Generation

The generation of N-heterocyclic carbenes from indazole derivatives through decarboxylation, as studied by Schmidt et al. (2007), highlights the chemical versatility of indazole compounds. This research provides insights into the reactivity of indazole carboxylates and their potential applications in creating new chemical entities or intermediates for further reactions (Schmidt, Snovydovych, Habeck, Dröttboom, Gjikaj, & Adam, 2007).

Synthesis and Crystal Structure Analysis

Anuradha et al. (2014) focused on the synthesis and crystal structure analysis of a diethylamide derivative of 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid. Their work demonstrates the importance of structural analysis in understanding the properties of indazole derivatives, which can be crucial for the development of materials or drugs based on the indazole scaffold (Anuradha, Vasuki, Surendrareddy, Veerareddy, & Dubey, 2014).

Antitumor Activity

Hao et al. (2017) investigated the antitumor activity of an indazole-carboxamide derivative, highlighting the potential of indazole derivatives in medicinal chemistry, especially in the development of new anticancer agents. This suggests that Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate and similar compounds could be explored for their biological activities and potential therapeutic applications (Hao, Lu, Chen, Wang, Ding, & Liu, 2017).

Safety And Hazards

The compound has been classified with the signal word "Warning" . The hazard statements associated with it are H302-H315-H319-H335 , indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , suggesting to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFN2O2/c1-15-9(14)7-4-3-12-13-6(4)2-5(11)8(7)10/h2-3H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPUNGDFMRGBMOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C=NNC2=CC(=C1Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80731108
Record name Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate

CAS RN

1037841-25-0
Record name Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of methyl 3-amino-6-bromo-5-fluoro-2-methylbenzoate (1.33 g, 5.09 mmol) in acetic acid (25 mL) heated to 50° C. was added a solution of sodium nitrite (369 mg, 5.34 mmol) in water (1 mL), and the mixture was stirred for 1.5 hr and concentrated under reduced pressure. The residue was diluted with ethyl acetate, washed with saturated aqueous sodium hydrogen carbonate solution and saturated brine, and dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure, and the residue was purified by silica gel column chromatography (ethyl acetate/hexane=5/95→40/60) to give the title compound (700 mg, yield 52%).
Quantity
1.33 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
369 mg
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Yield
52%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate
Reactant of Route 2
Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate
Reactant of Route 4
Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate
Reactant of Route 6
Methyl 5-bromo-6-fluoro-1H-indazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.